1-(Cyclopentyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Description
1-(Cyclopentyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C18H29Cl2FN2O2 and its molecular weight is 395.34. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
1-(Cyclopentyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound with potential relevance in various fields of research. Although specific studies on this compound are scarce, research on structurally related compounds provides insights into the potential applications and modifications of piperazine derivatives in scientific research.
Synthesis Techniques and Derivatives : Piperazine derivatives are synthesized using a range of techniques, such as Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction. These methods have been applied to create novel compounds with potential antidepressant and antianxiety activities, as demonstrated in studies on similar compounds (J. Kumar et al., 2017).
Antimalarial Agents : Aryl piperazine and pyrrolidine derivatives, through structural optimization, have shown significant antiplasmodial activity against Plasmodium falciparum. The presence of a hydroxyl group, a propane chain, and a fluorine atom was crucial for enhancing this activity, highlighting the importance of structural modifications in developing effective antimalarial agents (A. Mendoza et al., 2011).
Potential Use in Oncology : Analogues of σ receptor ligand with reduced lipophilicity have been developed for potential therapeutic and diagnostic applications in oncology. Modifications in the chemical structure to introduce more polar functional groups have been explored to improve the pharmacological profile of such compounds (C. Abate et al., 2011).
Pharmaceutical Applications
While direct studies on this compound might be limited, related research suggests its structural class could be relevant in pharmaceutical development:
Antitumor Activity : Synthesis of pyrimidinyl pyrazole derivatives, including compounds with piperazine moieties, has shown significant antitumor activity in vitro and in vivo against various tumor cells. This indicates the potential of piperazine derivatives in cancer treatment research (H. Naito et al., 2005).
Antibacterial and Anthelmintic Activities : Compounds with piperazine skeletons have been evaluated for their in vitro antibacterial and anthelmintic activities, showing moderate to potent efficacy. This suggests the role of piperazine derivatives in developing new antimicrobial agents (C. Sanjeevarayappa et al., 2015).
Properties
IUPAC Name |
1-cyclopentyloxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2.2ClH/c19-15-5-7-16(8-6-15)21-11-9-20(10-12-21)13-17(22)14-23-18-3-1-2-4-18;;/h5-8,17-18,22H,1-4,9-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIZPCIFLHGIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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